molecular formula C14H14O3 B2523407 2-[(1-Methoxynaphthalen-2-yl)oxymethyl]oxirane CAS No. 2411280-19-6

2-[(1-Methoxynaphthalen-2-yl)oxymethyl]oxirane

Cat. No.: B2523407
CAS No.: 2411280-19-6
M. Wt: 230.263
InChI Key: RZLVKKTUVYDISX-UHFFFAOYSA-N
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Description

2-[(1-Methoxynaphthalen-2-yl)oxymethyl]oxirane is an organic compound that features an oxirane (epoxide) ring attached to a naphthalene moiety through a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methoxynaphthalen-2-yl)oxymethyl]oxirane typically involves the reaction of 1-methoxynaphthalene with an epoxidizing agent. One common method is the reaction of 1-methoxynaphthalene with a halomethyl oxirane under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the oxirane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methoxynaphthalen-2-yl)oxymethyl]oxirane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1-Methoxynaphthalen-2-yl)oxymethyl]oxirane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[(1-Methoxynaphthalen-2-yl)oxymethyl]oxirane involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential biological activities, including antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Methoxynaphthalen-2-yl)oxymethyl]oxirane is unique due to the presence of both an epoxide ring and a methoxy-naphthalene moiety. This combination imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

2-[(1-methoxynaphthalen-2-yl)oxymethyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-15-14-12-5-3-2-4-10(12)6-7-13(14)17-9-11-8-16-11/h2-7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLVKKTUVYDISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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